Clorhidrato de 2-(2-cloroetil)piridina

Descripción general

Descripción

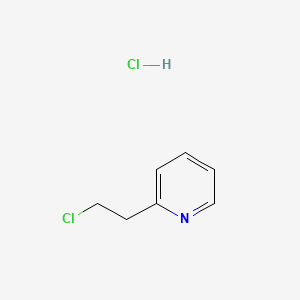

2-(2-Chloroethyl)pyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a pyridine derivative where a chloroethyl group is attached to the second position of the pyridine ring. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

2-(2-Chloroethyl)pyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.

Mecanismo De Acción

Target of Action

It is known that 2-(2-chloroethyl)pyridine, a similar compound, is an alkylating agent . Alkylating agents typically target DNA molecules in cells, causing damage and preventing the DNA from dividing and producing new cells.

Mode of Action

As an alkylating agent, 2-(2-Chloroethyl)pyridine hydrochloride likely interacts with its targets by transferring an alkyl group to the DNA molecule. This process can result in the formation of cross-links within the DNA structure, leading to DNA damage and preventing DNA replication .

Biochemical Pathways

The alkylating action can lead to DNA damage, triggering cellular responses to repair the damage or initiate cell death if the damage is too severe .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloroethyl)pyridine hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)pyridine hydrochloride typically involves the reaction of 2-vinylpyridine with hydrochloric acid and chlorine. The process can be summarized as follows:

Starting Materials: 2-vinylpyridine, hydrochloric acid, chlorine.

Reaction Conditions: The reaction is carried out under an inert atmosphere at a temperature range of 0-5°C.

Procedure: Chlorine gas is bubbled through a solution of 2-vinylpyridine in hydrochloric acid. The reaction mixture is then stirred for several hours, followed by the addition of water to precipitate the product.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloroethyl)pyridine hydrochloride involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control the reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azidoethylpyridine, thiocyanatoethylpyridine, and methoxyethylpyridine.

Oxidation: Pyridine N-oxides.

Reduction: Ethylpyridine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chloroethyl)pyridine: Similar structure but without the hydrochloride group.

2-(Chloromethyl)pyridine: Contains a chloromethyl group instead of a chloroethyl group.

2-(2-Bromoethyl)pyridine: Contains a bromoethyl group instead of a chloroethyl group.

Uniqueness

2-(2-Chloroethyl)pyridine hydrochloride is unique due to its specific reactivity and applications. The presence of the chloroethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride form enhances its solubility and stability, which is advantageous in various industrial and research applications .

Actividad Biológica

2-(2-Chloroethyl)pyridine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Chemical Formula : C7H9Cl2N

- Molecular Weight : 176.06 g/mol

- CAS Number : 4226-37-3

2-(2-Chloroethyl)pyridine hydrochloride is characterized by a pyridine ring with a chloroethyl substituent, which contributes to its reactivity and biological properties.

The biological activity of 2-(2-Chloroethyl)pyridine hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Electrophilic Nature : The chloroethyl group acts as an electrophile, facilitating nucleophilic substitution reactions with cellular nucleophiles such as proteins and nucleic acids, potentially leading to cellular damage or apoptosis .

- Cellular Interaction : Studies indicate that this compound can bind to cellular receptors and enzymes, altering their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Antitumor Activity

Research has demonstrated that 2-(2-Chloroethyl)pyridine hydrochloride exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound’s mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Carcinogenic Potential

Despite its therapeutic applications, there are concerns regarding the carcinogenic potential of 2-(2-Chloroethyl)pyridine hydrochloride. Animal studies conducted by the National Cancer Institute have indicated that exposure can lead to tumor development, raising safety concerns for human exposure.

Nematocidal Properties

This compound has also been evaluated for its agricultural applications, particularly as a nematocide. It has shown efficacy in inhibiting root knot nematodes in tomato seedlings, suggesting potential use as a pesticide in agriculture.

Study on Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of 2-(2-Chloroethyl)pyridine hydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 μM across different cell types. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Carcinogenicity Assessment

In a toxicological assessment performed by the National Cancer Institute, rats were exposed to varying concentrations of 2-(2-Chloroethyl)pyridine hydrochloride. The findings revealed a significant increase in tumor incidence at higher exposure levels, highlighting the need for careful handling and further research into its safety profile.

Data Summary

| Biological Activity | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Carcinogenic Potential | Tumor development in animal models | |

| Nematocidal | Effective against root knot nematodes |

Propiedades

IUPAC Name |

2-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZKIFBRVWUSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195093 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-37-3 | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.